4-O-Methyl-alpha-D-glucuronic acid

Description

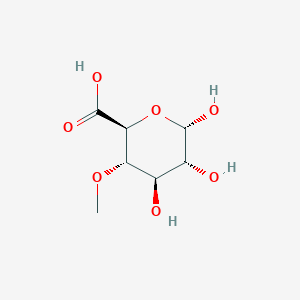

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O7 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6S)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7+/m1/s1 |

InChI Key |

WGLLPAPKWFDHHV-NRGGUMNKSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H](O[C@@H]1C(=O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Prevalence in Lignocellulosic Biomass

Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). 4-O-Methyl-alpha-D-glucuronic acid is a key constituent of the hemicellulose fraction, specifically within a type of polysaccharide known as glucuronoxylan.

In hardwood species, the principal hemicellulose is O-acetyl-(4-O-methylglucurono)-β-D-xylan, which can constitute 15% to 30% of the wood by weight. celignis.com In some hardwoods, such as birch, the xylan (B1165943) content can be as high as 35%. celignis.com The structure of these glucuronoxylans consists of a linear backbone of β-D-xylopyranosyl units linked by (1→4) glycosidic bonds. wikipedia.org Attached to this backbone are single 4-O-methyl-α-D-glucopyranosyl uronate (MeGlcA) residues, typically at the O-2 position of the xylose units. wikipedia.orgresearchgate.net

The ratio of xylose to uronic acid in hardwoods can range from 3:1 to 20:1, with a more common ratio falling between 7:1 and 12:1. celignis.com Furthermore, the xylosyl residues in hardwood glucuronoxylans are often substituted with acetyl groups at the O-2 and/or O-3 positions. wikipedia.orgresearchgate.net

Table 1: Characteristics of this compound in Hardwood Glucuronoxylans

| Feature | Description |

|---|---|

| Primary Hemicellulose | O-acetyl-(4-O-methylglucurono)-β-D-xylan celignis.com |

| Content in Hardwood | 15-30% (up to 35% in some species like birch) celignis.com |

| Structural Backbone | Linear chain of (1→4)-linked β-D-xylopyranosyl units wikipedia.org |

| Side-chain Attachment | Single 4-O-methyl-α-D-glucopyranosyl uronate (MeGlcA) residues, usually at the O-2 position of xylose wikipedia.orgresearchgate.net |

| Xylose to Uronic Acid Ratio | Typically 7:1 to 12:1 celignis.com |

| Other Substituents | Acetyl groups at O-2 and/or O-3 of xylosyl residues wikipedia.orgresearchgate.net |

The primary hemicelluloses in grasses are glucuronoarabinoxylans (GAX). nih.gov Similar to hardwood glucuronoxylans, GAX has a backbone of xylose units, but it is distinguished by the presence of arabinose side groups in addition to 4-O-methylglucuronic acid. nih.gov Research on wheat straw has confirmed the presence of 4-O-methyl-α-D-glucopyranosyl uronic acid. nih.gov In general, xylans from various plant sources, including grasses like oat, contain 4-O-methyl-glucuronic acid side chains. nih.gov

This compound has been identified in all glucuronoxylans isolated from vascular plants. ucr.edunih.gov In the model plant Arabidopsis thaliana, a member of the eudicotyledon group, 4-O-methyl glucuronoxylan is a principal component of the secondary cell walls. nih.govresearchgate.net The glucuronoxylan in mature stems of Arabidopsis has a backbone of 1,4-linked β-D-xylosyl residues with substitutions at the O-2 position by either α-D-glucuronic acid (GlcA) or 4-O-methyl-α-D-glucuronic acid (4-O-MeGlcA). ucr.edu Notably, the ratio of GlcA to 4-O-MeGlcA is approximately 1:3, and there is about one uronic acid residue for every eight xylose residues. ucr.edu

In the prickly pear cactus (Opuntia ficus-indica), a (4-O-methyl-d-glucurono)-d-xylan has been isolated from the fruit skin. This xylan is composed of a linear (1→4)-β-d-xylopyranosyl backbone with 4-O-methyl-α-d-glucopyranosyluronic acid groups linked to the C-2 position of the xylosyl residues. The ratio of uronic acid to neutral sugar units in this case is one to six.

Table 2: this compound in Select Vascular Plants

| Plant Species | Location | Structural Details | Ratio Information |

|---|---|---|---|

| Arabidopsis thaliana | Mature Stems | Glucuronoxylan with a 1,4-linked β-D-xylosyl backbone substituted at O-2 with GlcA or 4-O-MeGlcA. ucr.edu | GlcA to 4-O-MeGlcA ratio of 1:3; one uronic acid per eight xylose residues. ucr.edu |

| Opuntia ficus-indica | Fruit Skin | (4-O-methyl-d-glucurono)-d-xylan with a (1→4)-β-d-xylopyranosyl backbone and 4-O-MeGlcA linked to C-2 of xylose. | One uronic acid for every six neutral sugar units. |

Comparative Analysis Across Plant Species and Tissues

The presence and structural role of this compound show interesting variations when comparing different types of plants and even different tissues within the same plant.

A significant distinction is observed between vascular and avascular plants. The avascular moss Physcomitrella patens, which does not form lignified secondary cell walls, produces a glucuronoxylan that is devoid of O-methyl-etherified glucuronic acid. ucr.edunih.gov This suggests that the O-methylation of glucuronic acid in glucuronoxylans is a key structural feature associated with the secondary cell walls of vascular plants. ucr.edunih.gov

The complex polysaccharides found in marine algae, or seaweed, also appear to lack this compound. The cell walls of green algae, for instance, contain ulvan, a sulfated polysaccharide composed mainly of rhamnose, xylose, iduronic acid, and glucuronic acid. nih.gov Similarly, the alginic acid found in brown algae is a copolymer of β-D-mannuronic acid and α-L-guluronic acid. nih.gov While various uronic acids are present in algal polysaccharides, the specific 4-O-methylated form of glucuronic acid is not reported as a constituent. nih.gov

Association with Complex Polysaccharide Architectures

This compound is a naturally occurring sugar acid that is not typically found as a free molecule in nature. Instead, it is an integral component of complex polysaccharides, primarily the hemicellulose fraction of plant cell walls. nih.govnih.govmedchemexpress.com Its presence is particularly characteristic of glucuronoxylans, which are one of the main types of hemicellulose in the secondary cell walls of eudicotyledonous plants and hardwoods. nih.govwikipedia.orgscbt.com

The fundamental structure of these polysaccharides consists of a linear backbone of β-D-xylopyranosyl units linked by (1→4) glycosidic bonds. wikipedia.orgresearchgate.net this compound residues are attached as side chains to this xylan backbone, most commonly via an α-(1→2) linkage to the xylose units. nih.govwikipedia.orgnih.gov This specific structural arrangement is often referred to as 4-O-methyl-D-glucurono-D-xylan (MGX). wikipedia.org

The degree and nature of these substitutions can vary significantly between different plant species. In hardwoods, glucuronoxylans are the primary hemicellulose component. wikipedia.org For example, in the model plant Arabidopsis thaliana, the glucuronoxylan (GX) in mature stems has approximately one uronic acid substituent for every eight xylose residues. nih.govresearchgate.net Within these uronic acid residues, the ratio of glucuronic acid (GlcA) to 4-O-methyl-α-D-glucuronic acid (4-O-MeGlcA) is approximately 1:3. nih.govresearchgate.net Hardwood glucuronoxylans are also distinguished by a high degree of acetylation (70-80%) at the O-2 and/or O-3 positions of the xylose units, which contributes to the polysaccharide's partial water solubility. wikipedia.orgresearchgate.net

Softwood xylans also feature a backbone of β-D-xylopyranosyl units but have a higher proportion of 4-O-methyl-α-D-glucuronopyranosyl side chains compared to hardwoods. researchgate.net Unlike hardwood xylans, they are typically not acetylated. researchgate.net

Research has identified this compound in various specific plant sources. It is a known constituent of xylans from birchwood, beechwood, and oat spelts. nih.gov It has also been isolated from the holocellulose of Ganpi bast fibers (Wikstroemia sikokiana) and has been reported in Hydrangea paniculata. medchemexpress.comnih.gov The compound is also a notable component of glucuronoxylans in grapes. scbt.com

The degradation of these complex xylans in nature requires a suite of specific enzymes. Microorganisms such as Bacillus halodurans and Geobacillus stearothermophilus produce α-glucuronidases, enzymes that specifically hydrolyze the α-1,2 glycosidic bond between 4-O-methyl-α-D-glucuronic acid and the xylose backbone of xylan. nih.govdrugbank.com For instance, the GH67 α-glucuronidase from Bacillus halodurans C-125 specifically recognizes the 4-O-methyl group, indicating the biological importance of this modification. nih.gov Similarly, an α-glucuronidase from Amphibacillus xylanus has been shown to effectively release 4-O-methyl-d-glucuronic acid from hardwood glucuronoxylan. aalto.firesearchgate.net

Table 1: Occurrence of this compound in Plant Polysaccharides

| Plant Type/Species | Polysaccharide | Structural Details |

| Hardwoods (general) | 4-O-Methyl-D-glucurono-D-xylan (MGX) | Primary hemicellulose component; 4-O-MeGlcA side chains on a β-(1→4)-xylan backbone; highly acetylated. wikipedia.orgscbt.comresearchgate.net |

| Softwoods (general) | Glucuronoarabinoxylan | Higher content of 4-O-MeGlcA units than hardwoods; not acetylated. researchgate.net |

| Arabidopsis thaliana (Eudicot) | Glucuronoxylan (GX) | Approx. 1 uronic acid per 8 xylose residues; GlcA to 4-O-MeGlcA ratio of 1:3. nih.govresearchgate.net |

| Birchwood (Betula sp.) | Glucuronoxylan | Source for isolating oligosaccharides with 4-O-MeGlcA side chains. nih.gov |

| Beechwood (Fagus sp.) | Glucuronoxylan | Contains 4-O-MeGlcA substitutions. nih.gov |

| Oat Spelts (Avena sativa) | Glucuronoxylan | Contains 4-O-MeGlcA substitutions. nih.gov |

| Wikstroemia sikokiana (Ganpi) | Hemicellulose | Can be isolated from the holocellulose of its bast fibers. medchemexpress.com |

| Grape (Vitis vinifera) | Glucuronoxylan | An important constituent. scbt.com |

| Hydrangea paniculata | Not specified | Reported to contain the compound. nih.gov |

Biosynthesis and Enzymatic Methylation Pathways

Cellular Localization of Methylation Machinery (e.g., Golgi Apparatus)

The synthesis of glucuronoxylan, including the addition of GlcA side chains and their subsequent methylation, occurs in the Golgi apparatus. ucr.edupnas.orgresearchgate.netnih.gov This localization has been confirmed through direct experimental evidence. Studies using fusion proteins, where AtGXMT1 was tagged with a Yellow Fluorescent Protein (GXMT1-YFP), showed that the enzyme co-localizes with known Golgi markers when expressed in plant cells. ucr.eduresearchgate.net This confirms that the methylation machinery is situated within the organelle responsible for synthesizing and modifying cell wall polysaccharides before they are secreted to form the cell wall. ucr.edu Likewise, the PtrGXM proteins in Poplar have also been shown to be localized in the Golgi. plos.orgresearchgate.net

Regulatory Mechanisms Governing the Degree of 4-O-Methylation

The extent of 4-O-methylation on glucuronoxylan side chains is not uniform across all plant species, indicating the presence of regulatory mechanisms. For instance, in Arabidopsis stems, approximately 60% of the GlcA residues are methylated, whereas in Poplar wood, nearly all GlcA residues are methylated. nih.govplos.org

Research indicates that the primary control point for the degree of methylation is the expression level and subsequent activity of the GXM enzymes. nih.gov This was demonstrated in an experiment where the overexpression of GXM2 and GXM3 in wild-type Arabidopsis plants led to a five-fold increase in total glucuronoxylan methyltransferase activity. nih.gov This increased enzyme activity resulted in a significant rise in the proportion of methylated GlcA side chains, from the wild-type level of 60% up to 90%. nih.gov

Another potential regulatory factor is the availability of the methyl donor, S-adenosyl-L-methionine (SAM). Studies in plants with mutations affecting folate metabolism, which is linked to SAM synthesis, showed a reduction in SAM levels correlated with a decrease in the degree of GlcA methylation on glucuronoxylan. researchgate.net This suggests that the cellular pool of SAM can also influence the extent of this polysaccharide modification. researchgate.netlbl.gov

Genetic Perturbations and Their Impact on 4-O-Methylation in Plants

The direct role of GXMT enzymes in 4-O-methylation has been unequivocally confirmed through genetic studies in plants. By disrupting the genes encoding these enzymes, researchers have been able to observe the specific consequences on the structure of glucuronoxylan.

In Arabidopsis thaliana, introducing T-DNA insertions into the AtGXMT1 gene created knockout mutants (gxmt1-1 and gxmt1-2). ucr.edu Analysis of the cell walls of these mutants revealed a dramatic 75% reduction in the 4-O-methylation of glucuronic acid residues on xylan (B1165943) compared to wild-type plants. ucr.edunih.govpnas.orgnih.gov An even more profound effect was observed in a triple mutant where all three functional GXM genes (GXM1, GXM2, and GXM3/GXMT1) were knocked out. These plants exhibited a complete loss of GlcA methylation in the xylan isolated from their stems. nih.gov

Similar results have been found in other species. In Poplar, the genetic suppression of PtrDUF579-3, a homolog of the Arabidopsis GXM genes, also led to a significant reduction in the methylation of GlcA side chains. frontiersin.org These genetic manipulations, which alter the degree of methylation, have been shown to affect the physical properties of the cell wall. Specifically, reduced methylation can enhance the extractability of xylan during hydrothermal pretreatments, a finding with implications for the industrial processing of biomass. ucr.edupnas.orgresearchgate.net

The table below summarizes key findings from genetic perturbation studies.

| Gene(s) Perturbed | Plant Species | Type of Perturbation | Impact on 4-O-Methylation of Glucuronoxylan | Reference(s) |

| AtGXMT1 / GXM3 | Arabidopsis thaliana | T-DNA Knockout | 75% reduction | ucr.edunih.govpnas.org |

| GXM1, GXM2, GXM3 | Arabidopsis thaliana | Triple T-DNA Knockout | Complete loss | nih.gov |

| PtrDUF579-3 | Populus | Gene Suppression (RNAi) | Reduction in methylated GlcA side chains | frontiersin.org |

| GXM2 / GXM3 | Arabidopsis thaliana | Overexpression | Increase from 60% to 90% methylation | nih.gov |

Structural Integration Within Plant Cell Wall Polysaccharides

Role as a Dominant Side Chain in Glucuronoxylans

4-O-methyl-alpha-D-glucuronic acid is a significant component of glucuronoxylans, which are major hemicelluloses in the secondary cell walls of plants, particularly hardwoods. wikipedia.orgnih.gov These polysaccharides consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl units. wikipedia.orgnih.govresearchgate.net The structural and functional properties of glucuronoxylans are heavily influenced by the type and distribution of substitutions on this backbone, with this compound being a key substituent. nih.gov

The frequency of this compound substitution along the xylan (B1165943) backbone varies between different plant species and types. In hardwoods such as birch and beech, these substitutions are relatively frequent. researchgate.net For instance, in Arabidopsis thaliana, a model eudicot plant, there is approximately one uronic acid residue for every eight xylose residues. nih.govresearchgate.net Of these uronic acid substituents, about 75% are 4-O-methylated. nih.gov In some hardwoods like birch and beech, the ratio is reported to be around one 4-O-methylglucuronic acid substituent for every 15 D-xylose residues. researchgate.netvtt.fi In contrast, softwoods generally have a higher content of 4-O-methyl-α-D-glucopyranosyl units compared to hardwoods. researchgate.net The distribution of these side chains along the xylan backbone is not entirely random; an even spacing of substitutions is a highly conserved feature in eudicots and is critical for the interaction of xylan with cellulose (B213188). nih.gov

The presence and pattern of this compound substitutions have a profound impact on the conformation and flexibility of the xylan polymer. nih.govnih.gov In solution, xylan typically adopts a flexible threefold helical screw conformation. slu.senih.gov However, to interact with the surface of cellulose microfibrils, it flattens into a twofold helical screw ribbon. nih.govnih.gov This conformational change is facilitated by the even spacing of its side chains, including the this compound residues. nih.govnih.gov This regular substitution pattern allows the side groups to be oriented on one side of the xylan chain, permitting the other side to bind intimately with cellulose. nih.gov The acidic nature of the glucuronic acid groups can also lead to electrostatic repulsion between adjacent glucuronoxylan chains, preventing aggregation and helping to maintain the parallel alignment of cellulose microfibrils. ncsu.edu

Impact on Plant Cell Wall Assembly and Overall Structural Integrity

The precise chemical structure of hemicellulose, including the modification of its side chains, has a profound impact on the assembly of the plant cell wall and its resulting structural integrity. The 4-O-methylation of glucuronic acid residues on glucuronoxylan is a key biochemical modification that establishes critical structural features of the secondary cell walls in vascular plants. nih.govpnas.org

This methylation event occurs in the Golgi apparatus, catalyzed by glucuronoxylan methyltransferase (GXMT) enzymes. nih.govnih.gov Research using Arabidopsis thaliana as a model organism has provided direct evidence of the importance of this modification. In plants where the GXMT1 gene was knocked out, the degree of 4-O-methylation on glucuronoxylan was reduced by as much as 75%. nih.govpnas.orgnih.gov

Altered Lignin (B12514952) Composition: The reduction in glucuronic acid methylation was correlated with a change in the monomeric composition of lignin, a complex polymer essential for cell wall strength and hydrophobicity. nih.govpnas.org

Reduced Wall Integrity: The modified cell walls exhibited decreased integrity, as evidenced by an increase in the amount of glucuronoxylan that could be released during hydrothermal treatment. nih.govpnas.orgnih.gov This suggests that the 4-O-methyl group is crucial for strengthening the interactions between xylan and other wall components, likely lignin.

The absence of 4-O-methylated glucuronic acid in the glucuronoxylan of the avascular moss Physcomitrella patens further supports the hypothesis that this modification was a key evolutionary development for the formation of robust, lignified secondary cell walls in vascular plants. nih.govucr.edu

The following table details the findings from studies on Arabidopsis thaliana mutants lacking the GXMT1 enzyme.

Implications for Plant Biomechanics and Development

The structural role of this compound directly translates into significant implications for the biomechanics and developmental processes of plants. Plant biomechanics, the study of the mechanical properties of plants, is fundamentally linked to the composition and organization of the cell wall. mdpi.com

Key implications include:

Mechanical Strength: The covalent linkages between lignin and hemicellulose are a major contributor to the compressive strength of secondary cell walls. exlibrisgroup.com By influencing these interactions, the 4-O-methylation of glucuronic acid is integral to the load-bearing capacity of plant tissues.

Cell Wall Recalcitrance: The ease with which cell wall polysaccharides can be extracted or degraded is known as recalcitrance. The finding that reduced methylation increases glucuronoxylan release suggests that this modification is a key factor in determining the wall's natural resistance to degradation. nih.govpnas.org This has significant implications for how plants resist pathogens and for the industrial processing of biomass.

In essence, the small chemical addition of a methyl group to a glucuronic acid side chain on a hemicellulose polymer has cascading effects, influencing the molecular interactions within the cell wall, which in turn dictates the macroscopic mechanical properties and developmental fate of plant tissues and organs. nih.govmdpi.com

Enzymatic Hydrolysis and Biocatalytic Transformations

Alpha-Glucuronidases (α-GlcA) in Xylan (B1165943) Deconstruction

Alpha-glucuronidases (α-GlcAs) are essential accessory enzymes in the enzymatic deconstruction of xylan, a major component of hemicellulose. taylorfrancis.com They catalyze the cleavage of the α-1,2-glycosidic bond that links glucuronic acid or its 4-O-methylated form to the xylose backbone of xylan. researchgate.net The removal of these acidic side chains is a crucial step, as their presence can hinder the action of other xylanolytic enzymes, thereby preventing the complete breakdown of the xylan polymer. taylorfrancis.com

Based on amino acid sequence similarities, α-glucuronidases are primarily classified into two glycoside hydrolase (GH) families: GH67 and GH115. nih.gov

GH67 α-Glucuronidases : Enzymes belonging to this family typically act on the non-reducing end of xylo-oligosaccharides. nih.govnih.gov They require smaller oligosaccharide substrates and are generally unable to remove glucuronic acid residues from the internal positions of the polymeric xylan chain. nih.gov Structural analyses of GH67 enzymes reveal a deep active site pocket that accommodates the terminal, substituted xylose unit. nih.gov

GH115 α-Glucuronidases : In contrast to GH67, enzymes in the GH115 family can cleave 4-O-methyl-alpha-D-glucuronic acid side chains from both internal and terminal locations on xylans and xylo-oligosaccharides. cazypedia.orgusda.gov This broader specificity makes them particularly effective in the degradation of complex, native glucuronoxylans. cazypedia.org The first enzyme characterized in this family was from the fungus Thermoascus aurantiacus. cazypedia.org

The table below summarizes the key differences between these two families of α-glucuronidases.

| Feature | GH67 α-Glucuronidases | GH115 α-Glucuronidases |

| Substrate Specificity | Act on non-reducing ends of xylo-oligosaccharides | Act on both internal and terminal positions of xylans and xylo-oligosaccharides |

| Action on Polymeric Xylan | Generally inactive | Active |

| Catalytic Mechanism | Inverting | Inverting |

| Representative Organisms | Geobacillus stearothermophilus, Bacillus halodurans | Amphibacillus xylanus, Bacteroides ovatus, Paenibacillus sp. JDR-2 |

The specificity of α-glucuronidases for the α-1,2 linkage between 4-O-methyl-D-glucuronic acid and xylose is a defining characteristic of these enzymes. researchgate.net GH67 enzymes, such as BhGlcA67 from Bacillus halodurans C-125, have shown a strict requirement for the 4-O-methyl group for their activity. nih.govnih.gov This particular enzyme was found to act on an aldouronic acid with a methylated glucuronic acid side chain but not on its unmethylated counterpart. nih.gov In contrast, GH115 enzymes, like BoAgu115A from Bacteroides ovatus, can release both 4-O-methyl-D-glucuronic acid and its non-methylated form from xylans. nih.gov Similarly, a GH115 enzyme from Streptomyces pristinaespiralis has been reported to produce both methylated and non-methylated glucuronic acid from xylan and xylo-oligosaccharides. cazypedia.org The enzyme Pjdr2 Agu115A from Paenibacillus sp. JDR-2 also demonstrates the ability to remove 4-O-methylglucuronate residues linked to internal xylose units in oligoxylosides. usda.gov

The efficient degradation of glucuronoxylan in nature is achieved through the synergistic action of a consortium of enzymes. nih.gov Alpha-glucuronidases work in concert with backbone-degrading enzymes such as endo-β-1,4-xylanases and β-xylosidases. nih.govnih.gov

Endo-xylanases (e.g., from GH10 and GH11 families) first cleave the main xylan chain, creating smaller xylo-oligosaccharides and exposing the glucuronic acid side chains. nih.gov This initial depolymerization is often a prerequisite for α-glucuronidase activity, especially for GH67 enzymes that require terminally located side chains. nih.gov For instance, GH10 xylanases generate products that are direct substrates for α-glucuronidases, whereas the products of GH11 xylanases may not be immediately accessible to these enzymes. nih.gov

Following the removal of the acidic side chains by α-glucuronidases, β-xylosidases can then act on the non-reducing ends of the xylo-oligosaccharides to release xylose monomers. nih.gov The removal of the uronic acid side groups by α-glucuronidases enhances the accessibility of the xylan backbone to these other enzymes, leading to a more complete and efficient hydrolysis of the hemicellulose. taylorfrancis.com For example, the addition of the DEG75-AG α-glucuronidase to birchwood xylan resulted in a twofold increase in hydrolysis when used with a xylanase alone. nih.gov

Bioconversion Pathways for Product Valorization

The enzymatic release of this compound and related compounds from xylan opens up pathways for their conversion into value-added products.

A notable example of product valorization is the enzymatic production of 4-O-methyl-D-glucaric acid, a dicarboxylic acid with potential applications as a detergent builder and in biopolymers. researchgate.netaalto.finih.gov A two-step, one-pot enzymatic pathway has been developed for this conversion. researchgate.netnih.gov

Step 1: Release of 4-O-Methyl-D-glucuronic Acid : A GH115 α-glucuronidase, AxyAgu115A from Amphibacillus xylanus, is used to efficiently release 4-O-methyl-D-glucuronic acid from hardwood glucuronoxylan. researchgate.netaalto.finih.gov

Step 2: Oxidation : The released 4-O-methyl-D-glucuronic acid is then oxidized to 4-O-methyl-D-glucaric acid. This has been achieved using enzymes like a gluco-oligosaccharide oxidase (GOOX) from Sarocladium strictum (achieving a 62% yield) or a uronic acid oxidase from Citrus sinensis (achieving a 95% yield). aalto.finih.govnih.gov

This cell-free enzymatic approach provides a novel strategy for utilizing the underused hemicellulose fraction from biorefineries. aalto.finih.gov

During the enzymatic or chemical hydrolysis of glucuronoxylan, a mixture of acidic xylooligosaccharides (XOS) and aldouronic acids is produced. nih.gov These are oligosaccharides of varying lengths that still contain the this compound side chain. chemrxiv.org For example, the hydrolysis of xylan can yield aldouronic acids like 2,2-(4-O-Methyl-α-D-Glucuronyl)-xylobiose and 2,3-(4-O-Methyl-α-D-Glucuronyl)-xylotetraose. chemrxiv.org These acidic XOS are considered emerging prebiotics, as they can promote the growth of beneficial gut bacteria. nih.gov The production of these compounds can be achieved through controlled hydrolysis using acids or enzymes. nih.gov

Microbial Utilization and Engineered Pathways for this compound Metabolism

The microbial metabolism of this compound, a key component of hemicellulose in woody biomass, is a critical area of research for developing biorefineries. While the metabolic pathways for the unmethylated D-glucuronic acid are well-established in bacteria like E. coli (e.g., the Ashwell pathway), the specific routes for its methylated form are less characterized but are the subject of pathway engineering. nih.govnih.gov

Engineered enzymatic pathways have been developed to convert 4-O-methyl-D-glucuronic acid into value-added chemicals. One such strategy created 4-O-methyl-D-glucaric acid from hardwood glucuronoxylan. aalto.firesearchgate.net This cell-free biocatalytic process utilizes two key enzymes in a sequential, one-pot reaction. First, an α-glucuronidase releases the 4-O-methyl-D-glucuronic acid from the xylan backbone. Subsequently, an oxidase converts the released acid into the corresponding dicarboxylic acid, 4-O-methyl-D-glucaric acid. aalto.firesearchgate.net

A notable example involves a pathway combining AxyAgu115A, a glycoside hydrolase family 115 (GH115) α-glucuronidase from Amphibacillus xylanus, and GOOX-Y300A, a variant of a gluco-oligosaccharide oxidase from Sarocladium strictum. aalto.firesearchgate.net The AxyAgu115A enzyme efficiently liberates nearly all the 4-O-methyl-D-glucuronic acid from the glucuronoxylan. The GOOX-Y300A variant then oxidizes it to 4-O-methyl-D-glucaric acid with a reported yield of 62%. aalto.firesearchgate.net This two-enzyme system is advantageous as it operates effectively under alkaline conditions, which enhance xylan solubility, and does not require costly cofactors. aalto.firesearchgate.net

Further metabolic engineering strategies in various microbes aim to enhance the production of derivatives. For instance, in Corynebacterium glutamicum, engineering efforts to produce hyaluronic acid, which is composed of alternating D-glucuronic acid and N-acetyl-D-glucosamine units, have involved strategies like improving glucose uptake and enhancing precursor supply. frontiersin.org While not directly targeting the methylated form, these approaches for engineering precursor pathways are relevant for developing microbial chassis capable of utilizing and converting uronic acids like this compound into desired bioproducts. nih.govfrontiersin.org

Table 1: Enzymes in Engineered Pathway for 4-O-Methyl-D-glucaric acid Production

| Enzyme | Enzyme Family | Source Organism | Function in Pathway |

|---|---|---|---|

| AxyAgu115A | GH115 α-glucuronidase | Amphibacillus xylanus | Releases 4-O-methyl-D-glucuronic acid from glucuronoxylan. aalto.fi |

| GOOX-Y300A | AA7 gluco-oligosaccharide oxidase | Sarocladium strictum | Converts 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid. aalto.firesearchgate.net |

Glucuronoyl Esterases and Lignin-Carbohydrate Linkages

Glucuronoyl esterases (GEs) are a critical class of microbial enzymes that play a pivotal role in the deconstruction of the plant cell wall. nih.gov They belong to the carbohydrate esterase family 15 (CE15) and function as serine hydrolases. nih.gov Their primary role is to hydrolyze the covalent ester bonds that form lignin-carbohydrate complexes (LCCs). nih.govdtu.dk These linkages occur between the this compound residues of xylan (a type of hemicellulose) and the alcohol groups (specifically α- or γ-hydroxyls) of lignin (B12514952). nih.govdtu.dk

The cleavage of these LCCs by GEs is a crucial step in overcoming the recalcitrance of lignocellulosic biomass. By breaking the lignin-hemicellulose crosslinks, GEs enhance the accessibility of other enzymes, such as cellulases and xylanases, to their respective polysaccharide substrates. dtu.dkdtu.dk This action leads to improved hydrolysis of cellulose (B213188) and a more efficient breakdown of the entire complex lignocellulosic matrix. dtu.dk Furthermore, the action of GEs has been shown to facilitate the extraction of lignin under mild conditions, which is beneficial for producing high-quality lignin for valorization. dtu.dkdtu.dk

The first GE was identified in the fungus Schizophyllum commune in 2006. nih.gov Since then, numerous GEs have been characterized from both fungal and bacterial sources. While both types of enzymes improve biomass deconstruction, bacterial GEs often exhibit greater sequence and structural diversity. nih.gov They frequently contain large inserts near the active site, suggesting more extensive interactions with their substrates compared to the more open active sites of their fungal counterparts. nih.gov

The efficiency of biomass degradation can be significantly enhanced through the synergistic action of GEs with other hemicellulases. For example, the combined activity of a GE (TtCE15A from Teredinibacter turnerae) and an α-glucuronidase (AxyAgu115A) has been shown to substantially increase the release of 4-O-methyl-D-glucuronic acid from birchwood glucuronoxylan. nih.gov In one study, supplementing an α-glucuronidase with a GE increased the total release of the acid from 61% to 95% after 72 hours. nih.gov This indicates that GEs likely act first to liberate the lignin-linked xylan chains, making the glucuronic acid side chains more accessible to the α-glucuronidases. nih.gov

Table 2: Key Enzymes Targeting this compound Linkages

| Enzyme Class | CAZy Family | Function | Target Linkage | Source Example |

|---|---|---|---|---|

| Glucuronoyl Esterase (GE) | CE15 | Hydrolyzes ester bonds in LCCs. nih.govdtu.dk | Ester bond between 4-O-methyl-D-glucuronic acid and lignin. nih.gov | Schizophyllum commune, Teredinibacter turnerae. nih.govnih.gov |

| α-Glucuronidase | GH67, GH115 | Hydrolyzes glycosidic bonds. aalto.finih.gov | α-1,2-glycosidic bond between 4-O-methyl-D-glucuronic acid and xylan backbone. nih.gov | Amphibacillus xylanus, Bacillus halodurans. aalto.finih.gov |

| Glucuronoxylan Methyltransferase (GXMT) | DUF579 | Catalyzes methylation of glucuronic acid. nih.govnih.gov | Transfers methyl group to O-4 of glucuronic acid on xylan. nih.gov | Arabidopsis thaliana. nih.govnih.gov |

Advanced Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the non-destructive and detailed structural analysis of 4-O-Methyl-alpha-D-glucuronic acid and its derivatives. It provides a wealth of information regarding the chemical environment of each atom within the molecule.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., HSQC, HMBC) for Complete Structural Assignment

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial overview of the molecular structure. In ¹H NMR, signals for anomeric protons typically appear in the range of 4.3–5.9 ppm. creative-proteomics.com For instance, in a study of acetylated 4-O-methyl glucuronic acid-substituted xylo-oligosaccharides, distinct resonances for acetylated structural units were observed between 2.10 and 2.22 ppm. researchgate.net The ¹³C NMR spectrum is also crucial, with the anomeric carbon signal being a key indicator of the glycosidic linkage. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. columbia.edu The HSQC spectrum is pivotal in identifying the specific carbon atom corresponding to each proton signal in the this compound moiety. columbia.eduhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity between different sugar residues and for confirming the position of the methyl group and other substituents. For example, HMBC can show the correlation between the anomeric proton of one sugar and the carbon at the linkage position of the adjacent sugar, thus establishing the glycosidic bond. researchgate.netcolumbia.edu

A study on acetylated xylo-oligosaccharides utilized both ¹H and ¹³C HMBC spectra to confirm the reporter peaks for the acetylated structural units. researchgate.net Similarly, research on methyl 4-O-methyl-β-D-glucopyranoside derivatives demonstrated the significant down-field shift (5–10 ppm) of OMe-substituted carbons in solid-state ¹³C NMR, confirming the influence of methylation on the chemical shifts. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl 4-O-methyl-α-D-glucopyranuronate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 5.23 (d, J=3.6 Hz) | 91.84 |

| H-2 | 3.54 (dd, J=3.6, 9.0 Hz) | 78.93 |

| H-3 | 3.86 (dd, J=8.9 Hz) | 80.57 |

| H-4 | 3.44 (dd) | 81.22 |

| H-5 | 4.41 (d, J=9.6 Hz) | 70.58 |

| CH₃O | 3.36 (s) | 60.53 |

| C-6 | - | 169.45 |

| Data sourced from a study on the synthesis and molecular structure of methyl 4-O-methyl-α-D-glucopyranuronate. researchgate.net |

Quantification of Methylation Degree and Substitution Patterns

NMR spectroscopy is a powerful quantitative tool. The degree of methylation in polysaccharides containing this compound can be determined by integrating the signals of the methoxy (B1213986) group protons in the ¹H NMR spectrum and comparing it to the integration of other specific signals from the sugar backbone. acs.org

For instance, a ¹H NMR-based method was developed for the simultaneous quantitative determination of methylation, acetylation, and feruloylation degrees in pectin (B1162225). acs.org This method involves the hydrolysis of pectin esters and direct measurement of the resulting methanol, acetic acid, and ferulic acid by ¹H NMR. acs.org This approach offers high accuracy, repeatability, and reproducibility. acs.org

In a study on a glucuronoxylan from eucalyptus, the degree of substitution with 4-O-methyl-D-glucuronic acid was found to be relatively high, with a Xylose to MeGlcA ratio of approximately 6-7. researchgate.net Another study on a 4-O-methyl glucuronoxylan from sugar beet pulp determined the molar proportions of D-Xyl and 4-O-Me-D-GlcA to be 7:1 using ¹H and ¹³C NMR. nih.gov

Determination of Anomeric Configuration and Glycosidic Linkages

For methyl 4-O-methyl-α-D-glucopyranuronate, a relevant coupling constant of J1,2 = 3.6 Hz in the ¹H-NMR spectrum is indicative of an α-configuration at the anomeric position. nih.gov The chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum also provides evidence for the anomeric configuration. nih.gov

HMBC experiments are instrumental in determining the glycosidic linkages by showing correlations between the anomeric proton of one residue and the carbon atom of the linked residue. columbia.edu For example, a correlation between the anomeric proton of a this compound unit and the C-2 of a xylose residue would confirm a (1→2) linkage.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides containing this compound.

MALDI-TOF MS for Oligosaccharide Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for the analysis of complex mixtures of oligosaccharides. researchgate.netnih.govdntb.gov.ua It allows for the determination of the molecular weights of individual oligosaccharides in a mixture, providing a "fingerprint" or profile of the sample. researchgate.netnih.gov

In the context of this compound, MALDI-TOF MS can be used to analyze oligosaccharides generated from the enzymatic or chemical degradation of larger polysaccharides like glucuronoxylans. researchgate.net This provides information on the degree of polymerization and the presence of substitutions, such as the 4-O-methyl-D-glucuronic acid side chains. researchgate.net Derivatization techniques, such as permethylation or labeling with a multifunctional tag, can enhance the ionization efficiency and sensitivity of detection in MALDI-TOF MS. nih.govnih.gov

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Enzymatic Reaction Product Analysis

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) combines the separation power of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. lcms.cz This technique is particularly valuable for monitoring enzymatic reactions and analyzing the resulting products. lcms.czresearchgate.net

For example, LC-ESI-MS can be used to follow the enzymatic hydrolysis of glucuronide conjugates, allowing for the identification and quantification of the released this compound and the remaining oligosaccharide fragments. nih.gov The method can also be used to characterize the metabolites of various compounds that undergo glucuronidation, a common phase II metabolic reaction in which glucuronic acid is attached to make them more water-soluble for excretion. nih.gov The high sensitivity and selectivity of LC-ESI-MS make it possible to detect and identify even minor products and reaction intermediates. lcms.cz

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantitative analysis of this compound from complex carbohydrate mixtures derived from plant biomass.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the direct analysis and quantification of underivatized carbohydrates, including this compound. nih.govchromatographyonline.com This method leverages the weakly acidic nature of carbohydrates, which become partially ionized at high pH, allowing for their separation on an anion-exchange column. nih.gov The pulsed amperometric detector provides sensitive and specific detection of these carbohydrates without the need for derivatization. chromatographyonline.com

Recent studies have focused on optimizing HPAEC-PAD methods to improve the separation of this compound from other uronic acids and monosaccharides. nih.govlu.se While isocratic elution profiles have been used, they often present challenges in achieving complete separation of all components in a single run. lu.se To address this, gradient elution profiles have been developed. nih.gov By carefully controlling the concentration gradient of an eluent like sodium acetate (B1210297), researchers can achieve enhanced separation and accurate quantification of this compound. nih.govresearchgate.net For instance, a modified protocol using a sodium acetate gradient has demonstrated excellent reproducibility and linearity over a wide range of concentrations, making it a reliable method for quantifying this specific uronic acid. lu.senih.gov

One study detailed an optimized gradient method where this compound eluted at approximately 14.4 minutes. nih.gov The method's robustness is highlighted by its ability to separate closely related compounds, ensuring accurate identification and quantification from complex hydrolysates of plant materials like hardwood xylan (B1165943). nih.govresearchgate.net

Table 1: HPAEC-PAD Elution Parameters for Uronic Acid Analysis

| Parameter | Conventional Isocratic Method | Optimized Gradient Method |

| Eluents | B: 100 mM NaOH, 1 M NaOAcC: 100 mM NaOH | A: Ultrapure waterB: 200 mM NaOH, 400 mM NaOAcC: 200 mM NaOH |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Gradient | Isocratic at 2% B for 18 min, then step to 50% B | Linear gradient of B and C over 23 min |

| Total Run Time | 30 min | 23 min |

| This table summarizes and compares the parameters of a conventional isocratic HPAEC-PAD method with a more recent, optimized gradient method for the analysis of uronic acids, including this compound. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for determining the linkage positions of monosaccharides within a polysaccharide, a process known as methylation analysis. springernature.com For this compound, this technique confirms its attachment point to the xylan backbone. The analysis involves a series of chemical modifications: first, all free hydroxyl groups are methylated. springernature.com The polysaccharide is then hydrolyzed into its constituent monosaccharides, which are subsequently reduced to alditols and acetylated. springernature.com

The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by MS based on their characteristic fragmentation patterns. springernature.com This allows for the unambiguous identification of the original linkage positions. For example, the analysis of glucuronoxylan from various plant sources has consistently used GC-MS to confirm the presence of this compound linked to the xylan backbone.

The derivatization process is critical for successful GC-MS analysis. restek.com A common method involves acid methanolysis followed by silylation. researchgate.net However, it has been noted that using commercial glucuronic acid as a standard can lead to underestimation of the this compound content due to lactonization during the derivatization process. researchgate.net Therefore, careful selection of standards and derivatization protocols is crucial for accurate quantification. researchgate.net

Table 2: Example of a Two-Step Derivatization for GC-MS Analysis of Sugars

| Step | Reagents | Conditions |

| 1. Oximation | 40 mg/mL Ethoxyamine hydrochloride in pyridine | Heat at 70°C for 30 min |

| 2. Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Heat at 70°C for 30 min |

| This table outlines a typical two-step derivatization procedure to prepare sugar samples, including this compound, for GC-MS analysis. restek.com |

Other Advanced Methods for Structural Elucidation and Conformation

Beyond chromatography, other sophisticated techniques provide deeper insights into the three-dimensional structure and chemical properties of this compound and its derivatives.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the native this compound can be challenging, the analysis of its derivatives has been successful. For instance, the crystal structures of enzymes that specifically recognize and bind to this compound residues in xylan have been determined. nih.gov These studies reveal the specific amino acid residues that form the binding pocket for the 4-O-methyl group, providing a detailed understanding of the molecular recognition process. nih.gov This information is crucial for understanding the enzymatic breakdown of hemicellulose.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups, such as the hydroxyl (-OH), carboxyl (-COOH), and methoxy (-OCH3) groups. bme.huresearchgate.net

Studies have utilized Fourier-transform infrared (FT-IR) spectroscopy to analyze the chemical composition of plant pulps containing this compound. thegoodscentscompany.com Gas-phase IR spectroscopy, specifically infrared multiple-photon dissociation (IR-MPD) spectroscopy, has been used to study the vibrational signatures of metal-tagged glucuronic acid and its isomers. researchgate.netrsc.org These advanced techniques can differentiate between epimers and provide detailed information about intramolecular hydrogen bonding, which is influenced by the presence and position of the methyl group. rsc.org

Ecological and Industrial Research Implications

Role in Carbon Cycling and Biomass Degradation in Natural Ecosystems

In natural ecosystems, 4-O-Methyl-alpha-D-glucuronic acid is a key component of glucuronoxylans, a major type of hemicellulose in the secondary cell walls of eudicotyledonous plants. nih.govpnas.org These glucuronoxylans are integral to the structure of wood and other plant materials. researchgate.net The decomposition of this biomass is a fundamental part of the global carbon cycle.

The presence of this compound and its ester linkages to lignin (B12514952), forming lignin-carbohydrate complexes (LCCs), significantly impacts the rate of biomass degradation. aalto.fi These linkages create a more recalcitrant structure, meaning it is more resistant to breakdown by microorganisms and their enzymes. aalto.fi The slow decomposition of this lignocellulosic material is a vital process for the gradual release of carbon back into the environment. Glucuronoyl esterases, enzymes that can cleave the ester bond between 4-O-methyl-D-glucuronic acid and lignin, are thought to play a significant role in the natural degradation of this biomass. ebi.ac.uk

Biotechnological Applications in Lignocellulose Biorefineries

The inherent resistance of lignocellulosic biomass to degradation, a key feature in natural carbon cycling, presents a significant challenge in industrial settings. Lignocellulose biorefineries aim to break down plant matter into its constituent sugars, which can then be fermented into biofuels and other valuable chemicals. nrel.govrsc.org

The efficient conversion of lignocellulosic biomass into fermentable sugars is a cornerstone of economically viable biofuel production. nrel.govnih.gov Enzymatic hydrolysis is a critical step in this process, utilizing enzymes to break down complex carbohydrates like cellulose (B213188) and hemicellulose into simple sugars. nrel.govucr.edu However, the presence of this compound within the xylan (B1165943) structure and its cross-linking with lignin can hinder the accessibility of these carbohydrates to hydrolytic enzymes. aalto.fi

The recalcitrance of the plant cell wall, its natural resistance to deconstruction, is a major hurdle in biofuel production. ucr.eduelifesciences.org The degree of 4-O-methylation of glucuronic acid residues in glucuronoxylan has been identified as a key factor influencing this recalcitrance. nih.govpnas.org

Studies on the model plant Arabidopsis thaliana have demonstrated that altering the expression of genes responsible for this methylation can impact the structural integrity of the cell wall. nih.govpnas.org For instance, reducing the 4-O-methylation of glucuronic acid in glucuronoxylan has been correlated with changes in lignin composition and an increased release of xylan during hydrothermal pretreatment. nih.govpnas.org This suggests that manipulating the levels of this compound could be a viable strategy to engineer plants with cell walls that are more amenable to enzymatic breakdown, thereby improving the efficiency of biofuel production. nih.govpnas.org

Synthesis of Model Compounds for Glycoscience Research

To fully understand the complex interactions within the plant cell wall and the mechanisms of the enzymes that degrade it, researchers rely on the synthesis of well-defined model compounds. This compound and its derivatives are crucial in this area of glycoscience.

The covalent linkages between lignin and carbohydrates, particularly the ester linkages involving 4-O-methyl-D-glucuronic acid, are of significant interest. aalto.fi The synthesis of model compounds that mimic these LCCs allows for detailed studies of their structure and stability. acs.org For example, research has confirmed the presence of ester linkages between the 4-O-methyl-D-glucuronic acid substitutions of xylan and phenylpropane units in lignin. aalto.fi By studying these synthetic models, scientists can gain a deeper understanding of how these linkages are formed and how they can be effectively broken down.

Synthetic oligosaccharides containing this compound are invaluable tools for characterizing the enzymes involved in biomass degradation. nih.gov These model substrates allow researchers to probe the substrate specificity and catalytic mechanisms of enzymes such as α-glucuronidases and glucuronoyl esterases. aalto.finih.gov For instance, studies have used such compounds to demonstrate that certain α-glucuronidases specifically act on oligosaccharides with a 4-O-methylated glucuronic acid side chain at the non-reducing end. nih.gov This detailed knowledge is essential for developing more efficient enzyme cocktails for industrial applications.

Generation of Bioactive Derivatives and Novel Materials

The unique structure of this compound, a common substituent on the xylan backbone of hemicellulose in plant cell walls, makes it a valuable starting point for the generation of bioactive derivatives and novel materials. scbt.comresearchgate.net Researchers are exploring its potential in various applications, capitalizing on its carbohydrate nature and the presence of a carboxylic acid group.

Production of Xylooligosaccharides with Functional Properties (e.g., Antioxidant Activity)

Xylooligosaccharides (XOS) are sugar oligomers derived from xylan, which is abundant in lignocellulosic biomass like sugarcane bagasse, corncobs, and bamboo shoots. nih.govnih.govresearchgate.netnih.gov These XOS often retain the this compound side chains from the original xylan structure. nih.gov The presence of these uronic acid residues, along with other structural features, can impart functional properties to the XOS, such as antioxidant activity.

Research has demonstrated that XOS produced from various sources exhibit notable antioxidant capabilities. For instance, xylooligosaccharides prepared from sugarcane bagasse hemicelluloses were found to contain this compound residues and showed concentration-dependent antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov Similarly, a study on XOS from the steam explosion liquor of corncobs also highlighted their potential as functional food ingredients. nih.gov

Table 1: Research on Xylooligosaccharides (XOS) with Antioxidant Activity

| Source Material | Production Method | Key Findings on Antioxidant Activity | Reference |

| Sugarcane Bagasse | Enzymatic hydrolysis with xylanase | XOS containing this compound residues exhibited concentration-dependent antioxidant activity. | nih.gov |

| Bamboo Shoots | Enzymatic treatment of glucuronoarabinoxylans | The most active oligosaccharides comprised 4-5 xylose units with arabinose and 4-O-methylglucose side chains. | nih.gov |

| Corncobs | Steam explosion followed by enzymatic hydrolysis | Produced XOS syrup with a high content of xylobiose and xylotriose, suggesting potential for industrial application. | nih.gov |

Synthesis of Dicarboxylic Acids as Bio-based Platform Chemicals

The conversion of biomass-derived sugars into platform chemicals is a key strategy in developing a sustainable bio-based economy. Uronic acids, including glucuronic acid and its derivatives, are recognized as valuable precursors for the synthesis of dicarboxylic acids. wikipedia.orgmdpi.com These dicarboxylic acids can then serve as monomers for the production of bio-based polymers.

The oxidation of the C-1 aldehyde group in glucuronic acid leads to the formation of glucaric acid, a dicarboxylic acid. wikipedia.org While direct synthesis from this compound is a specific area of interest, much of the current research focuses on the broader conversion of glucuronic acid and other sugar acids. For example, methods are being developed for the synthesis of 2,5-furandicarboxylic acid (FDCA), a significant platform chemical, from gluconic acid derivatives through dehydration and subsequent oxidation. google.com The principles of these conversion pathways could potentially be adapted for this compound, leveraging its structure for the production of novel dicarboxylic acids.

The biological synthesis of glucaric acid from glucuronic acid using recombinant microorganisms is also an area of active investigation, offering a more environmentally friendly alternative to chemical oxidation methods. mdpi.com This approach highlights the potential for biotechnological routes to convert uronic acids into valuable dicarboxylic acids.

Q & A

Q. What are the primary synthetic routes for preparing 4-O-methyl-α-D-glucuronic acid derivatives?

The synthesis of α-linked oligosaccharides containing 4-O-methyl-α-D-glucuronic acid typically employs glycosyl halides with non-participating groups at C-2. A critical approach involves the Koenigs-Knorr method, where glycosyl bromides (e.g., α-bromide per O-acetate derivatives) are reacted with appropriately blocked xylose derivatives . For example, methyl 2-O-(methyl 4-O-methyl-α-D-glucopyranosyluronate)-β-D-xylopyranoside was synthesized using a glycosyl halide derived from 4-O-methyl-D-glucuronic acid and a xylose derivative with HO-2 unsubstituted . This method avoids the impracticality of isolating the compound from natural sources.

Q. How does 4-O-methyl-α-D-glucuronic acid contribute to plant cell wall polysaccharide biosynthesis?

4-O-Methyl-α-D-glucuronic acid is a precursor in pectin biosynthesis. The enzyme UDP-glucuronic acid 4-epimerase (UGlcAE) catalyzes its conversion to UDP-galacturonic acid (UDP-GalA), a key substrate for pectin formation. Arabidopsis UGlcAE1, a membrane-bound enzyme, regulates this process with a Km of 720 µM for UDP-GlcA and an equilibrium constant of ~1.9 . Inhibition by UDP-xylose and UDP-arabinose suggests feedback regulation to balance pectin and hemicellulose synthesis .

Q. What analytical techniques are used to characterize 4-O-methyl-α-D-glucuronic acid and its derivatives?

Fourier-transform infrared (FT-IR) spectroscopy combined with density functional theory (DFT) calculations is effective for vibrational analysis. For example, β-D-glucuronic acid dimers in the solid phase were identified via hydrogen-bonded COOH groups, with 56 assigned FT-IR bands . Scaled quantum mechanical (SQM) corrections improve accuracy, particularly for hydrogen-bonded OH groups .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing α-linked 4-O-methyl-D-glucuronic acid oligosaccharides be addressed?

Stereochemical control requires glycosyl donors with non-participating groups at C-2 (e.g., benzyl or acetyl) to favor α-linkage formation. For instance, methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside synthesis uses a β-linked glucosyl donor to ensure proper stereochemistry . Protecting group strategies (e.g., acetyl or benzoyl) and solvent polarity adjustments are critical for minimizing side reactions .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR or IR) for uronic acid derivatives?

Discrepancies in spectral assignments often arise from conformational flexibility or dimerization. For example, β-D-glucuronic acid exhibits dimer-specific FT-IR bands at 1720–1680 cm⁻¹ (COOH stretching) in the solid state, which disappear in solution . Computational modeling (DFT) validates experimental data by simulating vibrational modes and hydrogen-bonding interactions .

Q. What mechanisms regulate the biosynthesis of 4-O-methyl-α-D-glucuronic acid in plants?

UGlcAE isoforms in Arabidopsis (six gene family members) exhibit tissue-specific expression and substrate selectivity. Enzyme activity is modulated by nucleotide sugars like UDP-xylose, which inhibits UGlcAE1 (Ki ~200 µM), linking pectin synthesis to xyloglucan metabolism . pH and temperature optima (pH 7.5, 20–55°C) further influence flux through this pathway .

Q. How are glycosidic linkage patterns in 4-O-methyl-α-D-glucuronic acid-containing polysaccharides experimentally determined?

Methylation analysis combined with GC-MS is standard. For example, partial acid hydrolysis of hyaluronic acid derivatives followed by ESI-MS/MS identifies linkage positions (e.g., β-(1→3) or β-(1→4)) . Enzymatic digestion with specific glycosidases (e.g., α-glucuronidase) can confirm non-reducing end modifications .

Q. What role does enzyme inhibition play in modulating 4-O-methyl-α-D-glucuronic acid biosynthesis?

UDP-xylose and UDP-arabinose act as competitive inhibitors of UGlcAE1, reducing UDP-GalA production by >50% at 1 mM concentrations . This inhibition suggests a regulatory mechanism to balance nucleotide sugar pools for cell wall synthesis. Kinetic studies using recombinant enzymes and radiolabeled substrates are key to quantifying these effects .

Q. How does dimerization of uronic acids impact their chemical reactivity and analytical characterization?

Dimerization via hydrogen bonding (e.g., in β-D-glucuronic acid) alters solubility and spectral properties. Solid-state FT-IR reveals broad OH stretches (3400–3200 cm⁻¹) and shifted carbonyl peaks (1720–1680 cm⁻¹), while monomeric forms in solution show sharper bands . Such structural variations necessitate solvent-controlled experiments for accurate analysis .

Q. What computational tools are used to model the conformational dynamics of 4-O-methyl-α-D-glucuronic acid?

Molecular dynamics (MD) simulations and DFT optimize geometries and predict vibrational spectra. For β-D-glucuronic acid, SQM force fields with literature-derived scale factors (e.g., 0.9 for OH stretching) achieve <5% error relative to experimental IR data . Docking studies further explore interactions with enzymes like UGlcAE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.